![molecular formula C20H14BrNO B14194413 2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-53-0](/img/structure/B14194413.png)
2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a biphenyl group attached to a brominated isoindolinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Grignard reaction, where a bromobenzene derivative reacts with magnesium in anhydrous conditions to form a Grignard reagent.
Formation of Isoindolinone: The brominated biphenyl compound undergoes a cyclization reaction with a suitable amine or amide to form the isoindolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
科学的研究の応用
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure without the brominated isoindolinone group.
2-Phenylphenol: Contains a hydroxyl group instead of the brominated isoindolinone.
Benzidine-based Azo Dyes: Contain azo groups and are used in dyeing applications.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a biphenyl group with a brominated isoindolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918331-53-0 |
|---|---|
分子式 |
C20H14BrNO |
分子量 |
364.2 g/mol |
IUPAC名 |
5-bromo-2-(3-phenylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H14BrNO/c21-17-9-10-19-16(11-17)13-22(20(19)23)18-8-4-7-15(12-18)14-5-2-1-3-6-14/h1-12H,13H2 |
InChIキー |
UKKUQSIAJSWZQN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


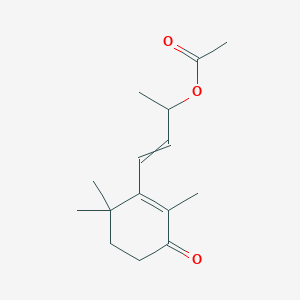
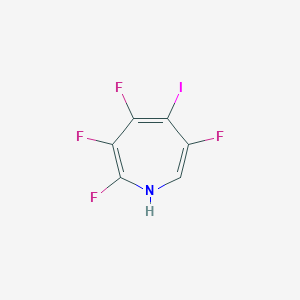
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)
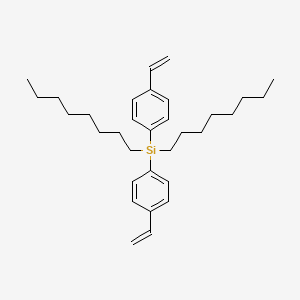

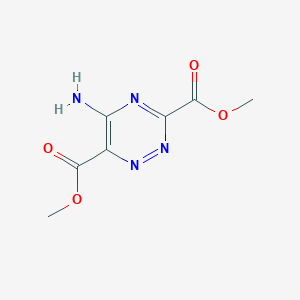
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
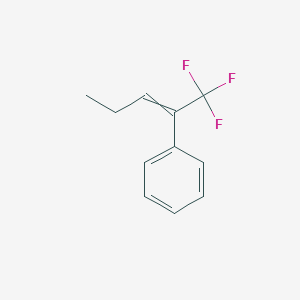
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
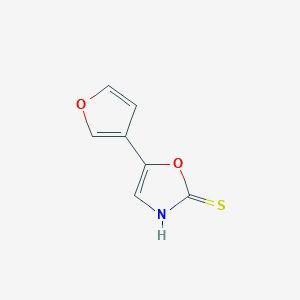
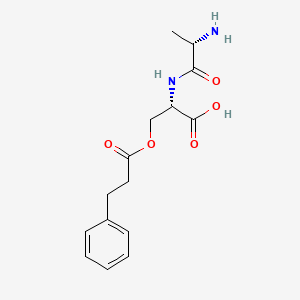
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
